3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-quinolin-2-yl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-11-14-10(15-16-11)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H3,12,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVWVXUVNIUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC(=NN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018458-44-0 | |
| Record name | 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental in elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer distinct and complementary information, which, when combined, provide an unambiguous structural assignment.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of triazole derivatives provides key insights into the number and environment of hydrogen atoms. For instance, in related 1,2,4-triazole (B32235) structures, the NH proton of the triazole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm. urfu.ru Protons of the amino group (NH2) also present as a characteristic signal. urfu.runih.gov Aromatic protons, such as those on the quinoline (B57606) ring system, will appear in the range of δ 6.47–8.10 ppm, with their specific shifts and coupling patterns dictated by their position on the ring. jetir.org
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the triazole ring in similar compounds are typically observed in the range of δ 157–161 ppm. urfu.ru Carbons within the quinoline moiety will have distinct chemical shifts depending on their electronic environment.
Interactive Data Table: Representative NMR Data for 1,2,4-Triazole Derivatives
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |
| ¹H | Triazole NH | > 12.0 (broad singlet) |
| ¹H | Amino NH₂ | 5.36 - 6.15 (broad singlet) |
| ¹H | Aromatic CH | 6.47 - 8.46 |
| ¹³C | Triazole C3/C5 | 157.0 - 160.9 |
| ¹³C | Aromatic C | 114.4 - 143.8 |
Note: The exact chemical shifts for 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine may vary but are expected to fall within these general ranges based on analogous structures.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The NH stretching vibrations of the amino group and the triazole ring typically appear in the region of 3100–3400 cm⁻¹. jetir.orgimpactfactor.org Aromatic C-H stretching is observed around 3035-3062 cm⁻¹. jetir.org The C=N stretching of the triazole and quinoline rings would likely be found in the 1621-1662 cm⁻¹ region. jetir.orgimpactfactor.orgbu.edu.eg
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amine, Triazole) | 3100 - 3400 |
| Aromatic C-H Stretch | ~3050 |
| C=N Stretch (Heteroaromatic) | 1621 - 1662 |
| C-N Stretch | ~1390 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. jetir.org High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. nih.gov Techniques like Electrospray Ionization (ESI-MS) are often used for polar molecules like this, typically showing a protonated molecular ion peak [M+H]⁺. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm the connectivity of the quinoline and triazole rings, as well as the positions of all atoms in the molecule. cardiff.ac.uknih.gov For related heterocyclic compounds, X-ray analysis has revealed details such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govnih.gov In the crystal structure of a similar compound, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, molecules were linked into a two-dimensional network by N—H···N hydrogen bonds. nih.gov The dihedral angle between the two heterocyclic rings is also a key piece of structural information provided by this method. nih.govnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared with the calculated theoretical percentages for the proposed molecular formula (C₁₁H₉N₅). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. urfu.runih.govualberta.ca
Interactive Data Table: Theoretical Elemental Composition of C₁₁H₉N₅
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 132.121 | 67.00% |
| Hydrogen | H | 1.008 | 9.072 | 4.60% |
| Nitrogen | N | 14.007 | 70.035 | 28.40% |
| Total | 197.228 | 100.00% |
Studies on Annular Prototropic Tautomerism
The 1,2,4-triazole ring is known to exhibit annular prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the ring. researchgate.netresearchgate.net This means that this compound can theoretically exist in different tautomeric forms. nih.gov The stability and population of these tautomers can be influenced by factors such as the solvent and the nature of substituents. researchgate.net For 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, it was observed that only one tautomeric form was present in the crystal structure. nih.gov Spectroscopic techniques, particularly NMR, combined with theoretical calculations, are often employed to study the tautomeric equilibrium in solution. researchgate.netresearchgate.net
Identification of Tautomeric Forms (e.g., 3-substituted vs. 5-substituted triazole amines)
For this compound, three potential annular tautomers can exist: the 5-amino-3-(quinolin-2-yl)-1H-tautomer, the 3-amino-5-(quinolin-2-yl)-1H-tautomer, and the 5-amino-3-(quinolin-2-yl)-4H-tautomer. rsc.org However, studies on analogous 3,5-disubstituted 1,2,4-triazoles have consistently shown that the 1H-forms are predominantly observed in both solid state and solution, with the 4H-form being generally undetected. curtin.edu.auresearchgate.net
The primary methods for investigating this tautomerism are NMR spectroscopy and X-ray crystallography. curtin.edu.aursc.org These techniques provide direct evidence for the position of the mobile proton on one of the triazole ring's nitrogen atoms.
In general, for 3(5)-amino-5(3)-(het)aryl-1,2,4-triazoles, the 5-amino-1,2,4-triazole tautomer is electronically preferred in the tautomeric equilibrium. curtin.edu.au This preference is exemplified by the closely related compound, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, which exists exclusively as the 5-amino tautomer in its crystalline form. nih.gov X-ray analysis of this compound confirmed the proton's location on the N1 atom of the triazole ring. nih.gov
However, the balance can be delicate. In a notable exception, two tautomeric forms of a phenyl-substituted analogue, 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, were found to co-crystallize in equal amounts. nih.gov This highlights that while a general preference exists, the specific substituent can lead to a mixture of tautomers. In that particular case, spectroscopic analysis revealed differences in the extent of π-electron delocalization of the amino group with the triazole nucleus between the two forms. nih.gov
| Tautomeric Form | Key Identification Method | Expected Observations | Reference Example |
|---|---|---|---|
| 5-Amino-3-aryl-1H-tautomer | X-Ray Crystallography | Proton located on N1 atom. Shorter C5-NH2 bond length indicating greater delocalization. | 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine nih.gov |
| 3-Amino-5-aryl-1H-tautomer | X-Ray Crystallography | Proton located on N1 atom. Longer C3-NH2 bond length. Different dihedral angle between aryl and triazole rings. | 5-Phenyl-1H-1,2,4-triazol-3-amine (co-crystallized) nih.gov |
| Tautomeric Mixture in Solution | NMR Spectroscopy | Presence of two sets of signals for the triazole and substituent protons, or averaged signals depending on the rate of exchange. | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides rsc.org |
Influence of Substituents on Tautomeric Equilibria
The position of the tautomeric equilibrium in 3,5-disubstituted 1,2,4-triazoles is highly sensitive to the electronic nature of the substituents. researchgate.net Both experimental and theoretical studies have demonstrated that the relative stability of the tautomers can be modulated by the electron-donating or electron-withdrawing properties of the groups attached to the triazole ring. scribd.comnih.gov
For 3-amino-5-substituted-1,2,4-triazoles, a general trend has been observed where the presence of an electron-withdrawing substituent at the C5 position shifts the equilibrium further towards the 3-amino-1H tautomer (or conversely, for 5-amino-3-substituted triazoles, an electron-withdrawing group at C3 favors the 5-amino tautomer). rsc.org The quinolin-2-yl group is a π-deficient heteroaromatic system and is generally considered to be electron-withdrawing. Therefore, it is expected to stabilize the 5-amino-3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine tautomer.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. researchgate.netacs.org These calculations can determine the Gibbs free energy (ΔG) for each tautomer, allowing for the prediction of their relative populations in the gas phase or in solution. scribd.comnih.gov For instance, in the case of 3-amino-5-nitro-1,2,4-triazole, DFT and MP2 level calculations predicted that the 1H-tautomer is the most stable form. acs.org
Other factors that can influence the tautomeric equilibrium include:
Solvent Polarity: The polarity of the solvent can preferentially stabilize one tautomer over another. acs.orgnih.gov
Intramolecular Hydrogen Bonding: The presence of substituents capable of forming intramolecular hydrogen bonds can lock the molecule into a specific tautomeric form. nih.gov
Temperature and Concentration: These factors can also affect the position of the equilibrium, as determined by NMR studies on related compounds. curtin.edu.au
| Substituent 'R' at C3 Position | Electronic Effect | Favored Tautomer | Rationale |
|---|---|---|---|
| Aryl/Heteroaryl (e.g., Phenyl, Pyridyl, Quinolinyl) | Generally Electron-Withdrawing | 5-amino-1H-tautomer | Stabilizes the tautomer where the amino group's electron-donating character is at C5. rsc.orgcurtin.edu.au |
| Electron-Donating Group | Donates electron density | Equilibrium may shift towards the 3-amino-1H-tautomer | Reduces the electronic preference for the 5-amino tautomer. researchgate.net |
| Strongly Electron-Withdrawing Group (e.g., Nitro) | Strongly withdraws electron density | Strongly favors the 5-amino-1H-tautomer | Maximizes electronic stabilization. rsc.orgacs.org |
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its target protein at the molecular level.
Molecular docking studies on various quinoline-triazole derivatives have consistently demonstrated their potential to bind with high affinity to the active sites of various biological targets. For instance, a study on 1,2,3-triazole hybrids linked to 8-hydroxyquinoline (B1678124) showed that these compounds exhibit strong binding affinities, with calculated binding energies indicating stable interactions. The binding constants for some quinoline-linked triazoles were found to be in the range of (0.09–3.9) × 10^5 L mol⁻¹. nih.gov In silico studies of furochromone derivatives containing quinoline (B57606) and triazole moieties also revealed good binding free energy for target proteins, ranging from -38.8 to -49.84 kcal/mol.
The stability of the ligand-protein complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Docking studies of quinoline-triazole analogs have successfully identified key amino acid residues crucial for these interactions. For example, in the active site of the fungal enzyme lanosterol (B1674476) 14-α-demethylase, quinoline-linked triazoles were found to form hydrogen bonds and electrostatic interactions. nih.gov Similarly, docking studies of bis(quinolinone)/1,2,3-triazole derivatives with caspase-3 revealed crucial binding with LYS137, GLY125, and THR140 through the quinoline NH and triazole C=N functionalities.
The quinoline-triazole scaffold has been investigated for its potential to inhibit a range of biological targets implicated in various diseases.
EGFR and HER-2: Quinoline derivatives are known inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key targets in cancer therapy. Molecular docking of some quinazoline-based thiazole (B1198619) derivatives has shown potential binding mechanisms into the EGFR kinase active sites.
InhA: Enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme for the survival of Mycobacterium tuberculosis. Molecular docking investigations on newly synthesized 1,2,3-triazole linked quinoline derivatives have been carried out on enoyl reductase, suggesting a potential anti-tubercular mechanism. researchgate.net
CYP51 (Lanosterol 14α-demethylase): This enzyme is a key target for antifungal agents. Docking studies of 1,2,4-triazine (B1199460) derivatives with CYP51 from Candida albicans have shown high binding affinities, forming interactions with active site residues. nih.gov Quinoline-linked 1,2,3-triazoles have also shown high binding energy for lanosterol 14-α-demethylase, indicating their potential as antifungal agents. nih.gov
Table 1: Summary of Molecular Docking Studies on Quinoline-Triazole Analogs
| Analog Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| 1,2,3-Triazole-8-quinolinol hybrids | Lanosterol 14-α-demethylase (CYP51) | High binding energy, indicating strong interaction. | nih.gov |
| Furochromono[2,3-b]quinolin-6-amine | DNA-gyrase | Good binding free energy, suggesting potential antibacterial activity. | |
| Quinoline-1,2,3-triazole hybrids | Enoyl reductase (InhA) | Docking studies support potential antitubercular activity. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. These models help in predicting the activity of new compounds and in understanding the structural features that are important for their biological effects.
QSAR modeling has been performed on quinolone-triazole derivatives to understand their antibacterial activity. nih.gov A study on 39 such derivatives against Staphylococcus aureus and Pseudomonas aeruginosa found that descriptors like partial atomic charges on the triazole nitrogen and quinolone carbon, bond lengths, and NMR chemical shifts were crucial for activity against S. aureus. nih.govresearchgate.net For P. aeruginosa, the partial charge on the carbonyl oxygen, the LUMO-HOMO energy gap, and logP were the most important descriptors. nih.govresearchgate.net These findings suggest that electronic properties and hydrophobicity play a significant role in the antibacterial action of these compounds.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as geometries, energies, and reactivity.
DFT calculations have been employed to study the electronic properties and reactivity of quinoline-triazole derivatives. These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as the energy gap between them is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com
For a series of quinolone-triazole derivatives, DFT calculations at the B3LYP/6-31G level were used to optimize their molecular structures and calculate quantum mechanical descriptors for QSAR modeling. nih.govresearchgate.net In another study on 1,2,3-triazoles of 8-hydroxyquinoline, DFT was used to study the electrophilicity index and chemical hardness. nih.gov These calculations provide valuable information on the reactive sites of the molecules and their potential to interact with biological targets. The HOMO-LUMO energy gap can also be correlated with the biological activity of the compounds. nih.govresearchgate.net
Table 2: Key Parameters from DFT Calculations of Quinoline-Triazole Analogs
| Parameter | Significance | Example from Analog Studies | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Correlated with antibacterial activity against P. aeruginosa. | nih.govresearchgate.net |
| Partial Atomic Charges | Identifies electrophilic and nucleophilic sites for potential interactions. | Charges on triazole N1 and quinolone C7 atoms were key descriptors for activity against S. aureus. | nih.govresearchgate.net |
| Chemical Hardness (η) and Softness (S) | Measures the resistance to change in electron distribution. | Calculated for 1,2,3-triazoles of 8-hydroxyquinoline to understand their reactivity. | nih.gov |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that utilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to characterize the electronic properties and reactivity of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small energy gap indicates a more reactive and less stable molecule.
For quinoline, a core component of the target molecule, DFT studies have calculated the HOMO energy to be approximately -6.646 eV and the LUMO energy to be around -1.816 eV, resulting in an energy gap of about 4.83 eV. scirp.org This relatively large energy gap is indicative of the stability of the quinoline ring system. scirp.org
Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |
| p-aminoaniline thaiscience.info | -4.9973 | -0.3954 | 4.6019 |
| p-nitroaniline thaiscience.info | -7.8973 | -3.9966 | 3.9007 |
Note: The data presented is for related structural motifs and not for 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine itself. The values are indicative and may vary depending on the computational method and basis set used.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico ADMET profiling is a critical step in modern drug discovery, allowing for the early prediction of the pharmacokinetic and toxicological properties of a compound. This computational screening helps to identify candidates with favorable drug-like properties and flag potential liabilities, thereby reducing the time and cost of drug development.
The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion, are crucial for its efficacy and safety. In silico models can predict various parameters related to these processes. For quinoline and 1,2,4-triazole (B32235) derivatives, several studies have highlighted the utility of computational predictions. benthamdirect.comeurekaselect.comijprajournal.compensoft.nettandfonline.comnih.govnih.gov
For instance, parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, and plasma protein binding are commonly evaluated. Quinoline derivatives are often predicted to have good oral bioavailability. benthamdirect.comeurekaselect.com Similarly, 1,2,4-triazole-containing compounds have been shown to possess favorable ADME profiles in various in silico studies. pensoft.nettandfonline.comnih.gov The combination of these two scaffolds in this compound is expected to result in a molecule with acceptable pharmacokinetic properties, although specific predictions would require dedicated computational analysis.
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. One of the most common tools for this assessment is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
In silico studies on various quinoline-triazole hybrids have generally shown that these compounds adhere to Lipinski's Rule of Five, indicating good potential for oral bioavailability. ijpsjournal.comnih.gov For this compound, a preliminary assessment of its structure suggests it is likely to comply with these rules.
Table 2: Predicted Drug-likeness and Pharmacokinetic Properties for Structurally Similar Compounds
| Compound Class | Lipinski's Rule of Five Violations | Oral Bioavailability Prediction |
| Quinoline Derivatives benthamdirect.comeurekaselect.comijpsjournal.com | Generally 0-1 | Good to Moderate |
| 1,2,4-Triazole Derivatives pensoft.nettandfonline.comnih.gov | Generally 0 | Good |
Note: This table provides a general overview based on studies of similar compound classes and does not represent specific calculated values for this compound.
A significant concern in drug development is the potential for off-target interactions, which can lead to adverse effects. One of the most critical off-target effects is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity. In silico models are increasingly used to predict the hERG inhibition potential of new chemical entities early in the discovery process.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding and predicting the reactive behavior of a molecule, particularly in the context of non-covalent interactions. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.
For a molecule like this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of both the quinoline and triazole rings, as well as the amino group, due to the presence of lone pairs of electrons. thaiscience.inforesearchgate.net These regions would be the primary sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential (blue), making them susceptible to interactions with nucleophiles. The MEP map provides a comprehensive picture of the charge distribution and is crucial for predicting how the molecule will interact with biological targets. mdpi.comnih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing hyperconjugative interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Theoretical NMR Calculations
Theoretical NMR calculations are a powerful tool for validating the chemical structure of newly synthesized compounds and exploring their conformational and tautomeric possibilities. ufv.br For complex heterocyclic systems like quinoline-triazole hybrids, experimental NMR spectra can be challenging to interpret. Computational methods serve to corroborate experimental findings and provide a deeper understanding of the molecule's electronic environment.
The most common approach for these calculations is the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comnih.govresearchgate.net This method is frequently employed within the framework of Density Functional Theory (DFT) or at the Hartree-Fock (HF) level of theory. mdpi.comresearchgate.net The process involves first optimizing the geometry of the molecule using a specific basis set, such as 6-311G. nih.gov Following optimization, the isotropic ¹H and ¹³C nuclear magnetic shielding constants are calculated. mdpi.comnih.gov
These calculated shielding constants are then converted into chemical shifts (δ) and compared directly with the values obtained from experimental NMR spectroscopy. mdpi.commdpi.com A strong correlation between the theoretical and experimental data confirms the proposed molecular structure. This comparative analysis is particularly useful for unambiguously assigning signals in the ¹H-NMR and ¹³C-NMR spectra and for investigating the potential existence of different tautomeric forms of the triazole ring in solution. ufv.br
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that estimates the likely biological activities of a drug-like molecule based on its two-dimensional structure. This analysis is crucial in the early stages of drug discovery for identifying the most promising therapeutic avenues for a given compound and prioritizing it for further experimental screening.
The PASS software compares the structure of the input molecule against a vast database of known biologically active substances. Based on structure-activity relationships, it generates a report predicting a wide range of biological effects, including pharmacotherapeutic actions, mechanisms of action, and potential toxicity.
For each predicted activity, the program provides two key values:
Pa (Probability to be active): The likelihood that the compound exhibits the specified activity.
Pi (Probability to be inactive): The likelihood that the compound does not exhibit the specified activity.
By analyzing the Pa and Pi values, researchers can identify the most probable biological targets and potential therapeutic applications for a compound like this compound. For instance, related quinoline-triazole hybrids have been investigated for antimicrobial, anticancer, and antiviral activities. mdpi.commdpi.comnih.gov A PASS analysis would help to narrow down which of these, or other, activities are most likely for this specific molecule, thereby guiding future in vitro and in vivo studies.
An article focusing solely on the biological evaluation of the chemical compound “this compound” cannot be generated at this time.
A thorough review of scientific literature has been conducted to gather data for the specified article outline, including anticancer activity, mechanisms of apoptosis induction, reactive oxygen species generation, cell cycle modulation, and enzyme inhibition. However, no research studies or experimental data specifically pertaining to the in vitro biological evaluation of "this compound" were found.
The available research focuses on structurally related but distinct quinoline-triazole hybrids. Reporting findings from these different compounds would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on "this compound". Therefore, without specific data for the requested compound, it is not possible to provide an accurate and informative article that fulfills the outlined requirements.
Biological Evaluation and Investigation of Mechanism of Action in Vitro
Anticancer and Antiproliferative Activity
Antiangiogenic Properties
The investigation into the antiangiogenic properties of 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine is an emerging area of research. While the broader class of 1,2,4-triazole (B32235) derivatives has been explored for potential anticancer activities, which can include antiangiogenic effects, specific studies focusing on the direct antiangiogenic activity of this compound are not extensively documented in publicly available literature. The rationale for investigating this property often stems from the established roles of both quinoline (B57606) and triazole scaffolds in inhibiting pathways associated with tumor growth and vascularization. nih.gov However, dedicated in vitro assays to determine the effect of this specific compound on processes such as endothelial cell proliferation, migration, and tube formation are needed to fully elucidate its antiangiogenic potential.
Selectivity Against Cancer Cells vs. Normal Cells (In Vitro)
The selective cytotoxicity of a compound towards cancer cells over normal, healthy cells is a critical parameter in the evaluation of its potential as a therapeutic agent. For this compound, the assessment of its selectivity profile is a key aspect of its biological evaluation.
Research on related quinoline-containing 1,2,3-triazole derivatives has shown a degree of cancer cell selectivity. For instance, a novel quinazoline-containing 1,2,3-triazole demonstrated significantly lower cytotoxicity against normal human foreskin fibroblast (HFF2) cells (IC50 of 135.2 μM) compared to its potent activity against K562 leukemia cells (IC50 of 5.95 μM). nih.gov This suggests that the quinoline-triazole scaffold may offer a basis for developing compounds with a favorable selectivity index.
Similarly, studies on 8-aminoquinoline (B160924) glycoconjugates have aimed to improve selectivity for cancer cells by leveraging their metabolic differences from normal cells. nih.gov While these findings are promising for the broader chemical class, comprehensive in vitro studies comparing the cytotoxic effects of this compound across a panel of both cancerous and non-cancerous cell lines are required to definitively establish its selectivity. Such studies would typically involve determining the IC50 values for various cell lines and calculating the selectivity index (SI), which is the ratio of the IC50 for normal cells to that for cancer cells.
Table 1: Cytotoxicity of a Related Quinazoline-Containing 1,2,3-Triazole (4-TCPA)
| Cell Line | Type | IC50 (μM) |
|---|---|---|
| A549 | Lung Cancer | 35.70 |
| MCF7 | Breast Cancer | 19.50 |
| K562 | Leukemia | 5.95 |
| HFF2 | Normal Fibroblast | 135.2 |
Data derived from a study on a structurally related compound, not this compound. nih.gov
Antimicrobial Activity
The antimicrobial potential of this compound is predicated on the well-documented antimicrobial activities of both the quinoline and 1,2,4-triazole nuclei. nih.govicm.edu.pl
The 1,2,4-triazole core is a well-established pharmacophore in antifungal drug design, and its derivatives are known to exhibit a broad spectrum of fungicidal activity. mdpi.comdergipark.org.tr Research into novel 1,2,4-triazole derivatives containing amino acid fragments has demonstrated their potential against various phytopathogenic fungi. mdpi.com In these studies, several compounds exhibited significant inhibition of mycelial growth at a concentration of 50 μg/mL. mdpi.com
Notably, certain synthesized 1,2,4-triazole derivatives have shown exceptional activity against Physalospora piricola, with EC50 values as low as 10.126 µg/mL. mdpi.com While these findings underscore the potential of the 1,2,4-triazole scaffold, specific antifungal screening of this compound against a range of fungal pathogens, including phytopathogenic species, is required to determine its efficacy.
Table 2: Antifungal Activity of Novel 1,2,4-Triazole Derivatives against Physalospora piricola
| Compound | EC50 (µg/mL) |
|---|---|
| 8d | 10.808 |
| 8k | 10.126 |
Data derived from a study on structurally related compounds, not this compound. mdpi.com
The quest for novel antiviral agents has led to the exploration of various heterocyclic compounds, including those containing quinoline and triazole moieties. The hybridization of these two scaffolds has been a strategy in the development of compounds with potential anti-HIV activity.
A study on quinoline–1,2,3-triazole–aniline hybrids revealed promising in vitro activity against the wild-type HIV-1 subtype B. nih.gov Several compounds from this series exhibited potent anti-HIV-1 activity, with IC50 values in the sub-micromolar range. For example, compound 11h from this study was found to be nine-fold more active than the reference drug AZT, with an IC50 of 0.01032 μM. nih.gov Although this study focused on 1,2,3-triazole derivatives, it highlights the potential of the quinoline-triazole combination in antiviral research. Direct evaluation of this compound against HIV-1, HCV, and other viruses is necessary to determine its specific antiviral efficacy.
Table 3: Anti-HIV-1 Activity of Quinoline-1,2,3-Triazole-Aniline Hybrids
| Compound | IC50 (μM) |
|---|---|
| 11g | 0.388 |
| 11h | 0.01032 |
| 11i | 0.167 |
| AZT (reference) | 0.0909 |
Data derived from a study on structurally related compounds, not this compound. nih.gov
Antitubercular Activity
Tuberculosis remains a significant global health challenge, necessitating the development of new and effective treatments. The quinoline and triazole scaffolds are present in several compounds with known antimycobacterial activity. nih.govrsc.orgnih.gov
Research into quinoline-4-yl-1,2,3-triazoles carrying various side chains has identified several compounds with activity against Mycobacterium tuberculosis H37Rv. nih.gov Similarly, a study on quinoline–1,2,3-triazole–aniline hybrids reported moderate activity for compound 11h against the H37Rv strain, with a MIC90 of 88 μM. nih.gov These findings suggest that the combination of quinoline and triazole rings can lead to compounds with potential antitubercular effects. However, to understand the specific contribution of the this compound structure to antimycobacterial activity, direct in vitro evaluation against M. tuberculosis is essential. nih.gov
Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Rv)
While specific data on the antitubercular activity of this compound against the H37Rv strain of Mycobacterium tuberculosis (MTB) is not extensively detailed in publicly available literature, the broader class of quinoline-triazole hybrids has demonstrated significant promise. researchgate.netnih.gov The urgent need for new drugs to combat the spread of drug-resistant tuberculosis has driven research into novel chemical entities that can target essential mycobacterial enzymes. nih.govnih.gov
Studies on various quinoline-triazole conjugates have shown potent inhibitory effects against MTB. For instance, a series of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives were synthesized and tested for their effectiveness, with some compounds showing notable efficacy. nih.gov One particular carboxyquinoline-triazole hybrid, compound 5n , displayed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against MTB. nih.gov Similarly, other research into pyrazolylpyrazoline-clubbed triazole hybrids has identified compounds with MIC values of 12.5 μg/mL against the H37RV strain. nih.gov These findings underscore the potential of the quinoline-triazole framework as a basis for developing new antitubercular agents.
Table 1: Antitubercular Activity of Related Quinoline-Triazole Hybrids against M. tuberculosis H37Rv
| Compound Class | Specific Compound Example | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Carboxyquinoline-triazole hybrid | Compound 5n | 12.5 µg/mL nih.gov |
| Quinoline-phenyltriazole hybrid | Compound 5g (4-bromo substituent) | 15 µg/mL nih.gov |
Specific Enzyme Inhibition (e.g., Enoyl-ACP Reductase (InhA))
A primary molecular target for antitubercular drugs like isoniazid (B1672263) is the enoyl acyl carrier protein reductase (InhA), an enzyme crucial for the biosynthesis of mycolic acids in the mycobacterial cell wall. nih.govnih.govmdpi.com Direct inhibition of InhA is a key strategy for overcoming resistance mechanisms associated with prodrugs that require enzymatic activation. nih.govorientjchem.org
The quinoline-triazole scaffold has been specifically investigated for its ability to inhibit this enzyme. Molecular docking studies and enzymatic assays have confirmed that certain derivatives can effectively bind to and inhibit InhA. nih.govnih.gov For example, compounds 5g , 5i , and 5n from a carboxyquinoline-triazole series demonstrated direct inhibitory effects on the InhA enzyme. nih.gov Further research on other hybrid triazole structures has yielded highly potent InhA inhibitors, with some showing IC₅₀ values in the nanomolar range, such as compounds 7c and 7e (IC₅₀ = 0.074 nM and 0.13 nM, respectively). researchgate.netmdpi.com These results strongly suggest that the this compound structure possesses the necessary pharmacophoric features to act as a direct inhibitor of InhA.
Enzyme Inhibition Studies (General)
The structural characteristics of this compound, featuring multiple nitrogen heteroatoms and aromatic systems, make it a candidate for interaction with various biological macromolecules, including enzymes.
Interaction with Biological Systems
The quinoline and triazole moieties are known to interact with biological systems through various non-covalent forces, including hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.netacs.org The triazole ring, in particular, can influence a molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby enhancing its ability to bind to target proteins. researchgate.net Studies on the interaction of triazole-based quinoline compounds with serum albumins have demonstrated efficient binding, indicating their capacity to engage with protein active sites. acs.org This inherent ability to interact with proteins is a fundamental prerequisite for enzyme inhibition.
Modulation of Enzyme Activity
Derivatives of the core quinoline-triazole structure have been shown to modulate the activity of several enzymes beyond InhA. For instance, certain 1,2,4-triazole derivatives have been synthesized and evaluated as effective inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov Furthermore, a class of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which are structurally related to the subject compound, were identified as potent multi-target inhibitors of protein kinases like EGFR, BRAFV600E, and EGFRT790M, which are crucial in cancer cell proliferation. mdpi.comnih.gov These findings highlight the versatility of the quinoline-triazole scaffold in modulating the activity of a diverse range of enzymes.
Antioxidant Activity (e.g., DPPH radical scavenging assay)
Antioxidant compounds are valuable for their ability to neutralize free radicals, which are implicated in various pathological conditions. The potential of quinoline-triazole derivatives as antioxidants has been explored using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. mdpi.com
In a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, several compounds demonstrated significant antioxidant capabilities. mdpi.comnih.gov Notably, at a concentration of 10 µM, compounds 3g and 3h exhibited DPPH radical scavenging activity of 70.6% and 73.5%, respectively. mdpi.com This level of activity is comparable to that of the standard antioxidant Trolox (77.6% at 10 µM), suggesting that the quinoline-triazole structure contributes effectively to free radical neutralization. mdpi.com
Table 2: DPPH Radical Scavenging Activity of Related Quinoline-Triazole Compounds
| Compound | Concentration | % DPPH Radical Scavenging |
|---|---|---|
| Compound 3g | 10 µM | 70.6% mdpi.com |
| Compound 3h | 10 µM | 73.5% mdpi.com |
Corrosion Inhibition Properties
Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, along with aromatic rings, are recognized as effective corrosion inhibitors for metals in acidic environments. nih.govresearchgate.net The quinoline and triazole moieties are rich in π-electrons and contain multiple heteroatoms, making them excellent candidates for this application. researchgate.netdntb.gov.ua These molecules function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. researchgate.net
Research on a novel triazole-based quinoline derivative (KB2 ) demonstrated its high efficiency in protecting carbon steel in a 0.5 M H₂SO₄ solution. dntb.gov.uaresearchgate.net Electrochemical studies revealed that this compound acts as a mixed-type inhibitor, and its adsorption on the steel surface follows the Langmuir isotherm model. dntb.gov.uaresearchgate.net The stability of the protective layer formed by such inhibitors has been confirmed through various surface analysis techniques. dntb.gov.ua
Table 3: Corrosion Inhibition Efficiency of a Related Quinoline-Triazole Derivative
| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%IE) |
|---|
Structure Activity Relationship Sar Studies of 3 Quinolin 2 Yl 1h 1,2,4 Triazol 5 Amine Analogues
Correlating Structural Modifications with Biological Potency
Research into quinoline-triazole hybrids has demonstrated that even minor structural alterations can lead to significant changes in biological activity. juniperpublishers.com The core principle of these SAR studies is to establish a correlation between the chemical structure and the observed biological effect. For instance, the introduction of different functional groups at various positions on the quinoline (B57606) and triazole rings can modulate properties like lipophilicity, electronic distribution, and steric hindrance, which in turn affect the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its binding affinity to specific biological targets. researchgate.net
The potency of these compounds is often evaluated through in vitro assays, such as determining the minimum inhibitory concentration (MIC) against microbial strains or the half-maximal inhibitory concentration (IC50) against cancer cell lines. nih.govnih.gov These quantitative measures allow for a direct comparison of the efficacy of different analogues and help in identifying key structural motifs responsible for the desired biological activity.
Influence of Substituents on the Quinoline Moiety
Studies on related quinoline-triazole hybrids have shown that the introduction of specific substituents can enhance biological activity. For example, the presence of a trifluoromethyl group at the 8-position of the quinoline ring has been associated with potent antimicrobial activity. nih.gov Halogen atoms, such as chlorine, are also frequently incorporated into the quinoline ring to modulate the electronic properties and lipophilicity of the molecule, which can lead to improved potency. nih.gov
The following table summarizes the effect of various substituents on the quinoline ring of related hybrid compounds on their biological activity.
| Substituent Position | Substituent | Observed Effect on Biological Activity |
| C6 | Ethoxy | Crucial for high activity against P. aeruginosa in some benzothiazole-triazole analogues. researchgate.net |
| C8 | Trifluoromethyl (-CF3) | Associated with good antimicrobial activity in quinoline-triazole hybrids. nih.gov |
| C7 | Chloro (-Cl) | Often used to enhance the biological profile of quinoline derivatives. juniperpublishers.com |
It is evident that both electron-donating groups (like ethoxy) and electron-withdrawing groups (like trifluoromethyl and halogens) can positively influence the biological activity, suggesting that the optimal substitution pattern may be target-dependent. researchgate.net
Impact of Substitutions on the 1,2,4-Triazole (B32235) Ring
The 1,2,4-triazole ring is not merely a linker but an active pharmacophore that significantly contributes to the biological profile of the hybrid molecule. mdpi.com Substitutions on the triazole ring, particularly at the N-4 position, can dramatically alter the compound's physicochemical properties and biological activity. nih.gov
SAR studies on various 1,2,4-triazole derivatives have revealed that the nature of the substituent at the N-4 position is critical. For instance, attaching aryl or substituted aryl groups to this position has been a common strategy to enhance potency. mdpi.com The electronic nature of the substituents on this aryl ring can further fine-tune the activity. Hydrophobic substituents on a phenyl group at the N-4 position of the triazole ring were found to be important for antagonistic activity in certain biological targets. acs.org Conversely, the introduction of polar groups like carboxyl or nitro groups at the same position led to a loss of activity. acs.org
Furthermore, modifications at the C-5 position, often involving the amino group, are also crucial. The derivatization of the exocyclic amino group or its replacement with other functional groups can lead to compounds with altered biological profiles. The presence of a mercapto group at the C-5 position, for example, is a common feature in many biologically active triazoles. nih.gov
Role of the Amino Group and its Derivatization
The 5-amino group on the 1,2,4-triazole ring is a key functional handle that can be readily modified to generate a diverse library of analogues. This amino group can act as a hydrogen bond donor, which can be crucial for binding to biological targets. orientjchem.org Derivatization of this group can lead to compounds with enhanced potency, altered selectivity, or improved pharmacokinetic properties.
Common derivatization strategies include the formation of Schiff bases, amides, and sulfonamides. For example, condensation of the amino group with various aldehydes can yield Schiff bases, which have been shown to possess a wide range of biological activities. The synthesis of N-acyl derivatives is another approach to explore the SAR of this class of compounds. chemmethod.com
Acetylation of the 5-amino-1H- acs.orgresearchgate.netresearchgate.nettriazole has been studied, revealing that both mono- and di-acetylated derivatives can be formed. nih.gov The regioselectivity of such reactions is important for generating specific isomers for biological evaluation. The introduction of an acetyl group can alter the electronic properties and steric profile of the molecule, which can in turn influence its biological activity.
Steric and Electronic Effects of Substituents on Activity
The biological activity of 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine analogues is governed by a complex interplay of steric and electronic effects of the substituents. These effects influence how the molecule fits into the binding site of a biological target and the non-covalent interactions it can form.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electron density distribution across the quinoline and triazole rings. This can affect the pKa of the molecule, its ability to participate in hydrogen bonding, and its reactivity. For example, electron-withdrawing groups like halogens or nitro groups can enhance the acidity of N-H protons, which might be important for certain biological interactions. researchgate.net Conversely, electron-donating groups like methoxy or alkyl groups can increase the electron density, which might be favorable for other types of interactions. mdpi.com
Steric Effects: The size and shape of the substituents (steric bulk) play a crucial role in determining the conformational preferences of the molecule and its ability to access the binding pocket of a target. Bulky substituents can create steric hindrance, which may either prevent the molecule from binding effectively or, in some cases, promote a more favorable binding conformation. Quantitative Structure-Activity Relationship (QSAR) studies on related 1,2,4-triazole derivatives have highlighted the importance of steric descriptors in correlating the chemical structure with anticancer activity. nih.gov These studies suggest that there is an optimal size for substituents at specific positions to achieve maximum potency. nih.gov
Rational Design for Enhanced Selectivity and Efficacy
Rational drug design is a powerful strategy for developing new therapeutic agents with improved selectivity and efficacy. nih.govacs.org This approach often involves the use of computational tools, such as molecular docking and QSAR, to guide the design and synthesis of new analogues. nih.gov By understanding the three-dimensional structure of the biological target, it is possible to design molecules that can bind with high affinity and specificity.
Molecular hybridization is a key concept in the rational design of quinoline-triazole compounds. juniperpublishers.comresearchgate.net This strategy involves combining two or more pharmacophores into a single molecule to create a new chemical entity with enhanced or synergistic biological activities. researchgate.net The this compound scaffold is itself a product of such a hybridization approach.
Medicinal Chemistry Applications and Future Research Directions
Potential as Drug Leads and Molecular Probes
The combination of the quinoline (B57606) and 1,2,4-triazole (B32235) pharmacophores suggests a broad spectrum of potential biological activities. Quinoline derivatives are known for their diverse medicinal applications, while 1,2,4-triazole rings are integral to many clinically used drugs. rasayanjournal.co.inmdpi.com The hybrid nature of 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine makes it a promising candidate for development as a drug lead.
Research into analogous quinoline-triazole hybrids has revealed significant potential in various therapeutic areas. For instance, novel quinoline- rasayanjournal.co.innih.govresearchgate.net-triazole hybrids have been synthesized and shown to possess potent antioxidant and moderate anticancer activities. rasayanjournal.co.in Specifically, certain derivatives have exhibited cytotoxicity against breast cancer cell lines (MCF-7). rasayanjournal.co.in Furthermore, the structural motif is being explored for its potential in targeting neurodegenerative diseases, with some quinoline-triazole derivatives being investigated for their ability to modulate the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease. researchgate.net
The core structure also holds promise for the development of molecular probes. The quinoline nucleus is known for its fluorescent properties, which can be harnessed for imaging and diagnostic applications. By functionalizing the triazole or amine group, it is possible to create probes that can selectively bind to biological targets of interest, allowing for their visualization and study.
Application as Building Blocks for Fused Heterocyclic Systems
The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The presence of reactive sites, particularly the amino group on the triazole ring and the potential for reactions at the quinoline ring, allows for a variety of chemical transformations.
One common strategy involves the condensation of the amino group with suitable reagents to form additional rings. For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine, pyrazine, or other diazine systems. These reactions expand the chemical diversity of the core scaffold and can lead to compounds with novel pharmacological properties. The synthesis of fused tetracyclic quinoline derivatives is an area of active research, with various methods being developed to construct these complex molecular architectures. nih.govsid.ir For instance, the condensation of 2-chloro-3-quinolinecarbaldehyde with 4-amino-4H-1,2,4-triazole-3,5-dithiol has been used to synthesize novel rasayanjournal.co.innih.govresearchgate.nettriazolo[3',4':2,3] rasayanjournal.co.inresearchgate.netnih.govthiadiazepino[7,6-b]quinoline derivatives. sid.ir
The following table illustrates the potential for creating fused systems from related quinoline precursors:
| Starting Material | Reagent | Fused System | Reference |
| 2-chloroquinoline-3-carbaldehyde | 4-amino-4H-1,2,4-triazole-3,5-dithiol | rasayanjournal.co.innih.govresearchgate.nettriazolo[3',4':2,3] rasayanjournal.co.inresearchgate.netnih.govthiadiazepino[7,6-b]quinoline | sid.ir |
| 2-chloroquinoline-3-carbaldehyde | 1,2,4-triazole | 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde | mdpi.com |
| 2,4-dichloroquinoline-3-carbonitrile | Hydrazine (B178648) hydrate | 3-aminopyrazolo[4,3-c]quinolin-4-ones | researchgate.net |
Strategies for Lead Optimization and Derivative Development
To enhance the therapeutic potential of this compound, various lead optimization strategies can be employed. These strategies focus on modifying the core structure to improve potency, selectivity, and pharmacokinetic properties.
The concept of molecular hybridization is a powerful tool in drug discovery, aiming to combine two or more pharmacophores into a single molecule to achieve a synergistic effect or a multi-target profile. nih.govnih.gov The this compound scaffold is an inherent hybrid, and its properties can be further modulated by introducing other bioactive moieties.
For example, attaching known anticancer agents, antimicrobial fragments, or groups that enhance central nervous system penetration can lead to new derivatives with improved therapeutic profiles. The synthesis of quinoline-benzimidazole hybrids linked via a triazole has been explored, demonstrating the feasibility of creating complex hybrid molecules with potent antiproliferative activity. nih.govnih.gov
Systematic exploration of the chemical space around the this compound core is crucial for identifying derivatives with optimal activity. This involves the synthesis of a library of analogs with modifications at various positions of the quinoline and triazole rings.
Key modifications could include:
Substitution on the quinoline ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions of the quinoline ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity.
Functionalization of the triazole amine: The amino group can be acylated, alkylated, or used as a handle to attach other functional groups, leading to a diverse range of derivatives.
Modification of the triazole ring: While the core 1,2,4-triazole is defined, exploration of other isomeric triazoles or related five-membered heterocycles could also be a fruitful avenue.
The following table summarizes the antiproliferative activity of some quinoline-benzimidazole-triazole hybrids, illustrating the impact of structural modifications on biological activity:
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| Q6 | BT-474 (Breast) | 0.59 ± 0.01 | nih.gov |
| 11h | Leukemia HL-60 TB, K-526, RPMI-8226; Breast MDA-MB-468; Lung HOP-92; Ovarian IGROV1 | Nano-molar range | nih.gov |
Exploration of Novel Therapeutic Areas
The structural features of this compound suggest its potential application in a wide range of therapeutic areas beyond the initially explored anticancer and antioxidant activities.
The presence of the quinoline moiety, a key component in several antimalarial drugs, suggests that derivatives of this compound could be investigated for their antimalarial activity. researchgate.net Similarly, the 1,2,4-triazole ring is found in many antifungal and antiviral agents, opening up the possibility of developing new anti-infective drugs based on this scaffold. nih.gov
Furthermore, the nitrogen-rich heterocyclic nature of the compound makes it a candidate for investigation in areas such as central nervous system disorders, where quinoline and triazole derivatives have shown promise as antidepressants and anticonvulsants. mdpi.com The potential for these compounds to act as multi-targeting agents for complex diseases like Alzheimer's is also an emerging area of interest. researchgate.netnih.gov
Future Perspectives in Drug Discovery Research
The this compound scaffold represents a promising starting point for future drug discovery efforts. Key future directions include:
Mechanism of Action Studies: For derivatives that show significant biological activity, detailed studies to elucidate their mechanism of action at the molecular level are essential. This will aid in the rational design of more potent and selective compounds.
In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds will need to be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
Development of Structure-Activity Relationships (SAR): A comprehensive SAR study, based on a larger library of derivatives, will provide valuable insights into the key structural features required for optimal biological activity.
Application of Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of new derivatives and to predict their biological activity, thereby accelerating the drug discovery process.
Q & A
Q. What are the optimal synthetic routes for 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine, and how can reaction yields be improved?
The synthesis typically involves coupling quinoline derivatives with 1,2,4-triazole precursors via nucleophilic substitution or cyclization reactions. For example, analogous compounds like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine are synthesized using sodium hydroxide or potassium carbonate as bases to facilitate nucleophilic substitution . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields (e.g., from 12 hours to 30 minutes under 150 W irradiation) . To optimize yields:
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane).
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- Single-crystal X-ray diffraction : Resolves tautomeric forms and hydrogen-bonding networks, as seen in studies of similar triazole derivatives . SHELX software (e.g., SHELXL, SHELXS) is widely used for refinement .
- NMR spectroscopy : , , and NMR identify substituent positions and tautomeric equilibria. For example, -labeled analogs help track metabolic pathways .
- IR spectroscopy : Confirms functional groups (e.g., NH stretches at ~3300 cm) .
Advanced Research Questions
Q. How can tautomerism in this compound be experimentally resolved?
Annular tautomerism in triazoles complicates structural assignments. Strategies include:
- Crystallography : Co-crystallization of tautomers (e.g., 3-phenyl and 5-phenyl forms) reveals distinct dihedral angles between aromatic rings .
- Computational modeling : Density Functional Theory (DFT) calculates relative stability of tautomers. For example, electron-donating groups like NH favor substitution at position 5 .
- Variable-temperature NMR : Detects dynamic tautomeric equilibria in solution .
Q. What methodologies are used to evaluate its biological activity, such as antimicrobial effects?
- Enzyme inhibition assays : Measure IC values against targets like ketol-acid reductoisomerase (KARI), a key enzyme in branched-chain amino acid biosynthesis .
- Minimum Inhibitory Concentration (MIC) : Test against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution .
- Molecular docking : Predict binding modes with proteins (e.g., FabA in Pseudomonas aeruginosa) using software like AutoDock .
Q. How are thermal stability and energetic properties assessed for derivatives of this compound?
- Differential Scanning Calorimetry (DSC) : Determines decomposition temperatures (e.g., HANTT derivatives decompose at 220–300°C) .
- Impact sensitivity testing : Uses a BAM drop-hammer apparatus; values >40 J indicate low sensitivity .
- Detonation performance : Calculated via EXPLO5 software using crystal density and heat of formation data .
Q. What strategies address contradictions in reactivity or biological data across studies?
- Meta-analysis of reaction conditions : Variations in solvent, temperature, or catalysts (e.g., microwave vs. conventional heating) may explain yield discrepancies .
- Cross-validation with isotopic labeling : -tracking clarifies metabolic pathways versus artifactic degradation .
- Reproducibility protocols : Standardize assays (e.g., MIC testing under CLSI guidelines) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
